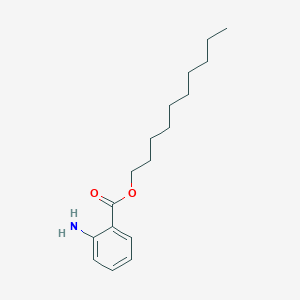

Decyl anthranilate

説明

Contextualization of the Anthranilate Chemical Class

Anthranilates are a class of aromatic compounds derived from anthranilic acid, which is 2-aminobenzoic acid. biorxiv.org This parent molecule serves as a crucial biological precursor in the biosynthesis of the essential amino acid tryptophan and various alkaloids. biorxiv.orgfrontiersin.org The anthranilate structure consists of a benzene (B151609) ring substituted with an amino group and a carboxylic acid group in ortho positions.

Esters of anthranilic acid, known as alkyl anthranilates, are formed by the condensation of the carboxylic acid group of anthranilic acid with an alcohol. nih.gov These esters are found naturally in a variety of fruits and flowers, contributing to their characteristic aromas. inchem.org For instance, methyl anthranilate is famously responsible for the "grapey" scent of Concord grapes. pnas.org

Research Significance of Alkyl Anthranilate Esters

The research significance of alkyl anthranilate esters spans multiple scientific disciplines. In the flavor and fragrance industry, they are widely utilized for their pleasant, fruity, and floral scents. pnas.orgchemicalbull.com Beyond their sensory properties, certain alkyl anthranilates, such as methyl and butyl anthranilate, have demonstrated insect-repellent properties. nih.govjmb.or.kr

Furthermore, the antimicrobial activities of some anthranilate esters against various fungi and bacteria are under investigation. biorxiv.org Their role as intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes, is also a significant area of chemical research. pnas.org The photostability of the anthranilate class, attributed to intramolecular hydrogen bonding, has led to their exploration as UV absorbers in sunscreen formulations. mdpi.com

Current Research Landscape and Gaps Pertaining to Decyl Anthranilate

The current research on this compound is primarily focused on its application in the fragrance and cosmetics industries. chemicalbull.comanshulchemicals.com Its long decyl chain contributes to its longevity as a fragrance component. thegoodscentscompany.com However, compared to shorter-chain alkyl anthranilates like methyl and ethyl anthranilate, there is a noticeable gap in the scientific literature regarding the broader biological and chemical properties of this compound.

While the general antimicrobial and insect-repellent properties of the anthranilate class are acknowledged, specific studies detailing these activities for this compound are limited. biorxiv.orgjmb.or.kr Research into its potential as a pharmaceutical intermediate or its specific interactions within biological systems remains an underexplored area. Further investigation is needed to fully characterize its physicochemical properties and to explore novel applications beyond its current use in fragrances. A 2001 study on lipase-catalyzed synthesis of anthranilic acid esters included this compound, indicating some foundational research into its synthesis. researchgate.net

Overview of Key Academic Research Disciplines Intersecting with this compound Studies

The study of this compound intersects with several key academic disciplines:

Organic Chemistry: This field is fundamental for understanding the synthesis, structure, and reactivity of this compound. Research focuses on developing efficient and environmentally friendly methods for its production. auckland.ac.nzacs.org

Medicinal Chemistry and Pharmacology: While research is still in early stages, the structural similarity of this compound to other bioactive anthranilate derivatives suggests potential for investigation into its pharmacological properties.

Cosmetic Science: This discipline heavily utilizes this compound for its fragrance properties in a variety of personal care products. chemicalbull.comcymitquimica.com

Environmental Science: The biodegradability and environmental fate of this compound are important considerations within this field, especially given its use in consumer products.

Food Science and Technology: Although not as prominent as shorter-chain anthranilates, its potential as a flavoring agent is an area of interest. chemicalbull.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 18189-07-6 chemicalbook.in |

| Molecular Formula | C17H27NO2 chemicalbook.in |

| Molecular Weight | 277.4 g/mol chemicalbook.in |

| Boiling Point | 388.2±15.0 °C (Predicted) chemicalbook.in |

| Density | 0.997 g/cm³ chemicalbook.in |

| Refractive Index | 1.5070 to 1.5230 @ 20.00 °C thegoodscentscompany.comchemicalbook.in |

| Flash Point | 110.00 °C (230.00 °F) TCC thegoodscentscompany.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Solubility | Soluble in organic solvents, less soluble in water cymitquimica.com |

Structure

3D Structure

特性

IUPAC Name |

decyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-11-14-20-17(19)15-12-9-10-13-16(15)18/h9-10,12-13H,2-8,11,14,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXZJPNAJUDMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066336 | |

| Record name | Benzoic acid, 2-amino-, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18189-07-6 | |

| Record name | Decyl 2-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18189-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018189076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B99YZ6BC3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Decyl Anthranilate and Analogous Anthranilate Esters

Esterification via Acid Catalysis for Decyl Anthranilate Synthesis

The most traditional and direct route to this compound is through the Fischer-Speier esterification of anthranilic acid with decyl alcohol (decanol). This method involves heating the two reactants in the presence of a strong acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). google.com The reaction mechanism involves the protonation of the carboxylic acid group of anthranilic acid by the catalyst, which enhances its electrophilicity. The nucleophilic oxygen atom of decanol (B1663958) then attacks the protonated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester, this compound.

A significant drawback of using catalysts like sulfuric acid or hydrogen chloride is that at least one molar equivalent of the catalyst is required. google.com This is because the amine group (-NH₂) present in the anthranilic acid is basic and reacts with the acid catalyst to form an ammonium (B1175870) salt. google.com To liberate the free ester from this salt, a base must be added during workup, which can complicate purification and generate substantial salt waste. google.com Furthermore, the use of sulfuric acid can lead to the formation of dialkyl ether byproducts. google.com

To circumvent some of these issues, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15, Indion-130) have been investigated for the synthesis of other anthranilate esters like methyl anthranilate. acs.orgacs.org These heterogeneous catalysts can be easily removed from the reaction mixture by filtration, simplifying the purification process and allowing for potential catalyst recycling. acs.org The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation using a suitable solvent like toluene (B28343) or cyclohexane (B81311).

Comparative Analysis of Synthesis Routes and Reaction Efficiencies

Beyond classical acid catalysis, several other routes have been developed for the synthesis of anthranilate esters, each with distinct advantages and efficiencies. A comparative look at these methods highlights the trade-offs between yield, reaction conditions, and substrate scope.

Transesterification: This method involves reacting an existing anthranilate ester, typically methyl anthranilate, with a higher-boiling alcohol like decanol. google.com The reaction is catalyzed by a base, such as potassium carbonate or sodium methylate. google.com While this can be an effective strategy, the use of strong base catalysts like sodium methylate can lead to the formation of byproducts such as dianthranilide through intermolecular condensation. google.com Using potassium carbonate as the catalyst can provide good yields and high purity. google.com For instance, the transesterification of methyl anthranilate with n-butanol using potassium carbonate resulted in a 97% yield of n-butyl anthranilate. google.com

Enzymatic Synthesis: Lipase-catalyzed esterification presents a green alternative to chemical methods. In a study utilizing Plackett-Burman experimental design to screen various alcohols, decanol was identified as a significant alcohol for the lipase-catalyzed synthesis of its corresponding anthranilate ester. dss.go.thresearchgate.netcapes.gov.br The reaction, catalyzed by porcine pancreas lipase (B570770) (PPL), proceeds under mild conditions. dss.go.th While enzymatic routes are highly selective and environmentally benign, they can sometimes be limited by lower yields or longer reaction times compared to conventional chemical synthesis. pnas.org For example, the lipase-catalyzed esterification of anthranilic acid with methanol (B129727) gave the highest yield at 45.6%. researchgate.netresearchgate.net

Synthesis from Isatoic Anhydride (B1165640): Another common route involves the reaction of isatoic anhydride with an alcohol. core.ac.ukki.se This reaction can be promoted by a base, such as sodium hydroxide, to produce the corresponding anthranilate ester. google.com This method avoids the direct use of anthranilic acid and can be efficient for producing various alkyl anthranilates. google.comgoogle.com

| Synthesis Route | Typical Catalyst/Reagent | Key Advantages | Key Disadvantages | Reported Yields (for analogous esters) |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, HCl, Solid Acids | Direct, well-established | Harsh conditions, catalyst-related salt waste, byproduct formation google.comgoogle.com | Variable, often high with water removal |

| Transesterification | K₂CO₃, NaOMe | High yield and purity with suitable catalyst google.com | Byproduct formation with strong bases google.com | 97% (n-butyl anthranilate) google.com |

| Enzymatic Synthesis | Lipases (e.g., PPL) | Mild conditions, high selectivity, environmentally friendly dss.go.thpnas.org | Potentially lower yields, longer reaction times pnas.org | 45.6% (methyl anthranilate) researchgate.net |

| From Isatoic Anhydride | Alcohols, Base (e.g., NaOH) | Avoids direct use of anthranilic acid google.com | Requires synthesis of isatoic anhydride | 80% (Methyl N-methylanthranilate) google.com |

Exploration of Emerging Synthetic Methodologies for Anthranilate Ester Derivatives

Research into the synthesis of anthranilate esters continues to evolve, with several novel methodologies emerging that offer improvements in efficiency, selectivity, and environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the esterification of substituted anthranilic acids. researchgate.netthieme-connect.com This technique provides rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.net For the synthesis of methyl 4- or 5-nitroanthranilate, microwave-assisted esterification was demonstrated to be a feasible and scalable method, even allowing for the use of greener solvents like ethyl acetate. researchgate.net

Metal-Free Multicomponent Reactions (MCRs): An innovative, metal-free multicomponent reaction strategy has been developed for the synthesis of anthranilate esters. rsc.org This approach utilizes readily available starting materials like 2-nitrobenzaldehyde, malononitrile, and an alcohol in a base-assisted, one-pot process. rsc.org The reaction proceeds through a chemoselective intramolecular redox process, where the nitro group is reduced while the aldehyde is oxidized and esterified simultaneously. rsc.org This methodology allows for the efficient synthesis of a variety of symmetrical and unsymmetrical anthranilate esters under mild conditions. rsc.org

Continuous Flow Synthesis: For industrial and scalable research applications, converting traditional batch processes to continuous flow systems offers significant advantages in safety, efficiency, and consistency. A continuous flow process for producing methyl anthranilate using a microchannel reactor was successfully developed. aidic.itcetjournal.it This method demonstrated higher conversion rates (80.3% vs. 75.2%) and purity (98.5% vs. 97.3%) compared to the traditional semi-batch process, along with reduced reaction times and better control over exothermic reactions. aidic.itcetjournal.it

Biocatalysis and Microbial Production: Beyond using isolated enzymes, whole-cell microbial systems are being engineered for the de novo synthesis of anthranilate esters from simple carbon sources like glucose. pnas.orgjmb.or.kr Strains of E. coli and Corynebacterium glutamicum have been metabolically engineered to produce methyl anthranilate. pnas.orgjmb.or.kr These biological systems represent a move towards sustainable and "natural" production routes, though challenges such as product toxicity to the microbes and low yields often need to be overcome through process engineering, such as in situ product removal. pnas.org

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The design and synthesis of analogues of a parent molecule like this compound are fundamental to structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. While specific SAR studies on this compound are not widely reported, the principles can be extrapolated from research on other anthranilate derivatives. sci-hub.senih.govnih.govnih.gov

Analogues of this compound can be designed by modifying three key regions of the molecule:

The Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. For example, fluoroanthranilates have been synthesized and studied as alternative substrates for enzymes like anthranilate phosphoribosyltransferase. researchgate.net

The Amino Group: The primary amine (-NH₂) can be alkylated (e.g., to form N-methyl or N-ethyl derivatives) or acylated. N-alkylation is a common strategy, and methods exist for the one-pot synthesis of compounds like Methyl N-methylanthranilate from isatoic anhydride. google.com

The synthesis of these analogues would follow the general esterification or transesterification routes previously described, using the appropriately substituted anthranilic acid or the corresponding alcohol. For instance, to create a 5-bromo-decyl anthranilate, one would start with 5-bromoanthranilic acid and react it with decanol. The strategic attachment of linkers to the anthranilate core has also been used to create affinity probes for identifying protein binding partners, a key technique in chemical biology. rsc.org

Considerations for Scalable Synthesis of Anthranilate Esters in Research Settings

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, more practical scale for extensive research requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.

Catalyst Selection: For acid-catalyzed esterifications, moving from homogeneous liquid acids (H₂SO₄) to heterogeneous solid acids (e.g., Amberlyst-15) is highly advantageous for scale-up. acs.orgacs.org Solid catalysts simplify product isolation and purification, as they can be removed by simple filtration, eliminating the need for aqueous washes to remove the acid and the resulting salt waste. acs.org This also facilitates catalyst recycling, improving process economics.

Solvent and Reaction Conditions: The choice of solvent is critical. For esterifications, using a solvent like toluene or cyclohexane that can form an azeotrope with the water byproduct allows for its continuous removal via a Dean-Stark apparatus, driving the reaction equilibrium towards the product. The feasibility of using more environmentally friendly ("green") solvents should also be assessed. researchgate.net Optimizing reaction temperature and concentration is crucial to maximize yield while minimizing the formation of byproducts, such as the self-condensation products of anthranilate esters. google.com

Purification: On a larger scale, purification methods like column chromatography can become cumbersome and expensive. Therefore, developing a process that yields a product of high purity directly from the reaction or requires only simple non-chromatographic purification (e.g., crystallization, distillation) is highly desirable. For example, the synthesis of n-butyl anthranilate via transesterification yielded a product of 99-100% purity after filtration of the catalyst and distillation. google.com

Process Technology: For significant scale-up, transitioning from traditional batch reactors to continuous flow reactors can offer superior control over reaction parameters, enhanced safety (especially for exothermic reactions), and improved product consistency. aidic.itcetjournal.it As demonstrated with methyl anthranilate, microchannel reactors can significantly increase yield and purity while reducing production costs and waste. aidic.it

Advanced Spectroscopic and Structural Characterization of Decyl Anthranilate Systems

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis (FTIR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules like decyl anthranilate. innovatechlabs.comrtilab.comdrawellanalytical.com These methods measure the vibrational frequencies of chemical bonds, which are sensitive to the molecular environment and structure. rtilab.com

FTIR Spectroscopy works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations. innovatechlabs.com For an ester like this compound, characteristic IR absorption bands would be expected for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and the decyl chain, the C=O stretch of the ester group, and C-N and C-O stretching vibrations. The positions of these bands can provide clues about intramolecular interactions, such as the hydrogen bond between the amino group and the ester's carbonyl oxygen.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra would highlight the vibrations of the aromatic ring and the C-C backbone of the decyl chain. Analysis of the Raman spectra of a series of dialkyl phthalate (B1215562) esters has shown that as the alkyl chain length increases, the intensity of bands in the 2800–3000 cm⁻¹ region (C-H stretching) and around 1450 cm⁻¹ (CH₂ bending) also increases. dtu.dk A similar trend would be anticipated for anthranilate esters with varying alkyl chain lengths.

A comparative analysis of the FTIR and Raman spectra of this compound allows for a detailed characterization of its vibrational modes.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FTIR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 | Weak or absent |

| C-H (Aromatic) | Stretch | 3000-3100 | Strong |

| C-H (Aliphatic) | Symmetric & Asymmetric Stretch | 2850-2960 | Strong |

| C=O (Ester) | Stretch | 1680-1740 | Moderate |

| C=C (Aromatic) | Ring Stretch | 1450-1600 | Strong |

| C-N | Stretch | 1250-1350 | Moderate |

| C-O | Stretch | 1000-1300 | Moderate |

This table is illustrative and based on general spectroscopic principles. Actual peak positions can vary based on the specific molecular environment and experimental conditions.

Electronic Spectroscopy and Photophysical Investigations of Anthranilate Esters (UV-Vis Absorption, Fluorescence, Transient Absorption)

Electronic spectroscopy provides critical insights into the photophysical properties of anthranilate esters, which are fundamental to their applications, such as in sunscreens. researchgate.netmdpi.com These techniques probe the transitions between electronic energy levels within the molecule.

UV-Vis Absorption Spectroscopy reveals the wavelengths of light a molecule absorbs. Anthranilate esters like methyl anthranilate and menthyl anthranilate exhibit broad absorption bands in the UV-A and UV-B regions. researchgate.netmdpi.com For instance, methyl anthranilate has absorption maxima around 288 and 325 nm. mdpi.com The UV absorption spectrum of menthyl anthranilate in ethanol (B145695) shows peaks at 220, 249, and 340 nm. bioone.org The long decyl chain in this compound is not expected to significantly alter the position of these absorption bands, which are primarily dictated by the anthranilate chromophore.

Fluorescence Spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Anthranilate esters are known to be highly fluorescent. nih.govresearchgate.net For example, menthyl anthranilate is highly fluorescent with a quantum yield of 0.64 in ethanol and an emission maximum that varies with solvent polarity (390-405 nm). bioone.orgnih.gov This solvent-dependent shift indicates an increase in the polarity of the ester in its excited state. bioone.org

Transient Absorption Spectroscopy is a pump-probe technique used to study short-lived excited states. conicet.gov.ar Studies on menthyl anthranilate have identified a transient species with absorption maxima at 480 nm, attributed to the triplet state, with lifetimes ranging from 26 to 200 microseconds depending on the solvent. bioone.orgnih.gov

Understanding the fate of a molecule after absorbing UV radiation is crucial. Ideally, a sunscreen molecule should dissipate the absorbed energy rapidly and non-radiatively to the ground state to avoid photochemical reactions. researchgate.net However, studies on methyl and menthyl anthranilate show they possess long-lived excited states. researchgate.netresearchgate.net

The photophysics of these molecules involves several key processes:

Internal Conversion and Intersystem Crossing: After initial photoexcitation to a singlet excited state (S₁), the molecule can either return to the ground state (S₀) via internal conversion or transition to a triplet state (T₁) through intersystem crossing.

Fluorescence and Phosphorescence: Radiative decay from S₁ results in fluorescence, while radiative decay from T₁ leads to phosphorescence, which is observed for menthyl anthranilate at low temperatures with an emission maximum at 445 nm and a lifetime of 2.5 seconds. bioone.orgnih.gov

Triplet State Quenching and Singlet Oxygen Formation: The triplet state of menthyl anthranilate is efficiently quenched by oxygen, leading to the formation of singlet oxygen, a reactive oxygen species. bioone.orgnih.gov This is a potential drawback for sunscreen applications.

The presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen in anthranilates confers some photostability by hindering immediate bond breaking. researchgate.net However, the long-lived nature of their excited states can still facilitate undesirable side chemistry. researchgate.net

Table 2: Photophysical Data for Menthyl Anthranilate (a proxy for this compound)

| Parameter | Value | Solvent | Reference |

| Fluorescence Quantum Yield (Φf) | 0.64 ± 0.06 | Ethanol | bioone.orgnih.gov |

| Fluorescence Emission Max (λem) | 390-405 nm | Varies | bioone.orgnih.gov |

| Phosphorescence Emission Max (λem) | 445 nm | Low-temp glass | bioone.orgnih.gov |

| Phosphorescence Lifetime (τp) | 2.5 s | Low-temp glass | bioone.orgnih.gov |

| Triplet State Absorption Max (λmax) | 480 nm | Toluene (B28343) | bioone.org |

| Triplet State Lifetime (τT) | 26-200 µs | Varies | bioone.orgnih.gov |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.09-0.12 | Varies | nih.gov |

The biological activity and physical properties of molecules can be highly dependent on their specific isomer and conformation. nih.gov For this compound, different rotational conformers can exist due to the flexibility of the decyl chain and the orientation of the ester and amino groups.

Laser-induced fluorescence (LIF) and UV-UV hole-burning spectroscopy on jet-cooled methyl anthranilate have shown that the molecule retains Cₛ symmetry in both its ground and first excited states. rsc.org These high-resolution gas-phase techniques can distinguish between different conformers and their unique vibrational and electronic signatures. While such studies have not been explicitly reported for this compound, the principles would be applicable. The long alkyl chain would introduce a higher density of conformational isomers, making the spectra more complex. Ion mobility-mass spectrometry (IM-MS) is another powerful technique for separating and characterizing isomers and conformers in the gas phase based on their size and shape. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds like this compound in solution. numberanalytics.comauremn.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. numberanalytics.com

For this compound, ¹H NMR would show distinct signals for the aromatic protons, the N-H protons of the amine, and the various methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group of the decyl chain. auremn.orgguidechem.com ¹³C NMR would similarly provide signals for each unique carbon atom, including the carbonyl carbon of the ester and the aromatic carbons. guidechem.comguidechem.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |

| NH₂ Protons | 4.0 - 6.0 (broad) | - |

| -O-CH₂- (Ester) | 4.0 - 4.4 | 60 - 70 |

| -(CH₂)₈- (Decyl Chain) | 1.2 - 1.8 | 20 - 40 |

| -CH₃ (Decyl Chain) | 0.8 - 1.0 | 10 - 15 |

| C=O (Ester) | - | 165 - 175 |

These are estimated ranges and can be influenced by solvent and other experimental conditions.

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. bruker.com Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous signal assignment. libretexts.orgbitesizebio.com

COSY: Correlates ¹H signals with other ¹H signals that are coupled through a few bonds, helping to identify adjacent protons, for instance, along the decyl chain. libretexts.org

HSQC: Correlates each proton signal with the signal of the carbon atom it is directly attached to. hmdb.ca

HMBC: Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different parts of the molecule, such as linking the ester's -O-CH₂- protons to the carbonyl carbon. clockss.org

These techniques collectively allow for the complete and confident assignment of all proton and carbon resonances, confirming the molecular structure of this compound. bitesizebio.comclockss.org

NMR relaxation studies provide information on the motion of molecules and their segments over a wide range of timescales (picoseconds to seconds). temple.eduicm.edu.pl By measuring relaxation times like T₁ (spin-lattice) and T₂ (spin-spin), and the Nuclear Overhauser Effect (NOE), one can probe the rotational and translational motions of the molecule. temple.edunih.gov

For this compound, such studies could reveal:

Segmental Motion: The relative mobility of different parts of the molecule. The decyl chain is expected to exhibit significant internal motion and flexibility compared to the more rigid aromatic ring. rsc.org

Conformational Exchange: If the molecule is undergoing exchange between different conformations on the NMR timescale, this can be detected and quantified using techniques like relaxation dispersion NMR. nsf.gov

Mass Spectrometric Approaches for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone in the identification, quantification, and elucidation of the structure of chemical compounds and their impurities. biomedres.us Hyphenated techniques, which combine the separation power of chromatography (like GC or LC) with the detection capabilities of mass spectrometry (GC-MS or LC-MS), are particularly effective for impurity profiling. ajrconline.orgresearchgate.net These methods allow for the separation of individual components from a mixture, which are then ionized and detected by the mass spectrometer, providing detailed information about their molecular composition. biomedres.us

The general workflow for impurity profiling involves the separation of the main compound from any potential impurities, followed by their structural identification. ajrconline.org This is crucial as even trace amounts of impurities can impact the efficacy and stability of the final product. biomedres.us In the context of anthranilate esters, gas chromatography coupled with mass spectrometry (GC-MS) has been a common method for their determination in various matrices. embrapa.br

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in determining the elemental composition of a compound. nih.gov This capability is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. For this compound (C17H27NO2), the predicted monoisotopic mass is 277.2042 Da. uni.lu

HRMS can differentiate between this compound and potential isomeric impurities. Isomers are molecules that have the same molecular formula but different structural arrangements. While mass spectrometry alone may not always distinguish between all types of isomers, coupling it with a separation technique like gas chromatography or liquid chromatography allows for their separation based on their physical properties before they enter the mass spectrometer. Different isomers will often have different retention times in the chromatographic column.

Furthermore, the fragmentation patterns of isomers in the mass spectrometer can differ, providing another layer of differentiation. For instance, studies on related anthranilate esters have shown characteristic fragmentation patterns that can be used for their identification. derpharmachemica.comnih.gov While specific fragmentation data for this compound is not widely published, the general principles of ester fragmentation would apply.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in isomeric differentiation. For this compound, predicted CCS values for different adducts have been calculated. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 278.21148 | 170.2 |

| [M+Na]+ | 300.19342 | 180.1 |

| [M+NH4]+ | 295.23802 | 176.9 |

| [M+K]+ | 316.16736 | 172.7 |

| [M-H]- | 276.19692 | 172.0 |

| [M+Na-2H]- | 298.17887 | 174.5 |

| [M]+ | 277.20365 | 171.9 |

| [M]- | 277.20475 | 171.9 |

| m/z: mass-to-charge ratio of the adduct. Predicted CCS values are calculated using CCSbase. |

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, studies on derivatives of anthranilic acid have demonstrated the utility of this technique in understanding their solid-state structures. science.govmdpi.com For instance, the crystallographic analysis of N-aryl anthranilic acid derivatives has revealed the formation of distinct supramolecular architectures, such as trans-anti- and trans-syn-dimeric structures, held together by intermolecular interactions. science.gov

Should a single crystal of this compound be obtained, X-ray diffraction analysis would provide invaluable information about its molecular conformation, including the orientation of the decyl chain relative to the anthranilate ring. It would also reveal the packing arrangement of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or van der Waals forces. This structural information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

The synthesis and structural analysis of metal complexes with anthranilic acid and its analogues have also been explored, where single-crystal X-ray crystallography has been pivotal in determining the coordination geometry of the metal centers. mdpi.com This highlights the power of the technique in elucidating complex structural details of anthranilate-containing systems.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the "Computational Chemistry and Molecular Modeling Studies of this compound" that adheres to the specific and detailed outline provided.

The search results indicate a significant lack of published research focusing on Density Functional Theory (DFT) calculations, specific molecular docking simulations, or molecular dynamics (MD) simulations conducted solely on the compound this compound.

While computational studies have been performed on related molecules such as anthranilic acid, methyl anthranilate, and various other anthranilate derivatives scribd.comacs.orggoogle.com, the strict constraint to focus exclusively on this compound prevents the use of this data. The available information on this compound itself is primarily limited to its identification in natural products, its use in fragrance compositions, and basic chemical identifiers uni.lugoogle.com. No detailed computational analyses regarding its electronic structure, binding modes with biomacromolecules, or conformational landscapes as required by the outline could be located.

Therefore, to ensure scientific accuracy and strict adherence to the provided instructions, the requested article cannot be written.

Computational Chemistry and Molecular Modeling Studies of Decyl Anthranilate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkyl Anthranilate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. For alkyl anthranilates, including decyl anthranilate, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their various biological functions. ijpsjournal.com These studies are crucial for designing new derivatives with enhanced efficacy for specific applications, such as insect repellents, antimicrobial agents, and other pharmaceutical uses. ijpsjournal.combiorxiv.orgijpsjournal.com

The core principle of QSAR is to correlate physicochemical or structural descriptors of molecules with a measured biological response. A large library of anthranilic acid derivatives facilitates a comprehensive assessment for developing potent drugs and other active compounds. ijpsjournal.com The biological activities of anthranilate derivatives, such as their anti-biofilm, anti-inflammatory, and local anesthetic properties, have been the subject of such modeling. nih.govresearchgate.netresearchgate.net

Key Molecular Descriptors in QSAR Models

Several classes of molecular descriptors are typically employed in the QSAR modeling of alkyl anthranilate derivatives to quantify their structural features:

Lipophilicity: Often represented by logP (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor is crucial for activities that involve membrane permeability. In some studies on related compounds, only a modest correlation was found with biofilm reduction. nih.gov For other anthranilic acid derivatives, the hydrophobic character was found to have a detrimental effect, suggesting that the importance of lipophilicity is highly dependent on the specific biological target. nih.gov

Electronic Descriptors: These parameters describe the electronic properties of the molecule. For certain anthranilate derivatives, electronic interactions appear to be the predominant mechanism of action. nih.gov The presence of substituents that modify the electronic character of the anthranilate core can significantly impact activity. nih.gov

Steric and 3D Descriptors: The size and shape of the molecule are critical for its interaction with biological receptors. QSAR analyses have shown a significant influence of 3D molecular descriptors on the biological activity of some anthranilic acid derivatives. researchgate.net

Quantum-Chemical Descriptors: Advanced computational methods like Density Functional Theory (DFT) are used to calculate a variety of molecular properties. researchgate.net A QSAR study on compounds with local anesthetic properties, which included methyl anthranilate, utilized descriptors such as the heat of formation (HF), binding energy (BE), and total dipole moment (TDM) to correlate with the minimum blocking concentration (log MBC). researchgate.net

Detailed Research Findings

Research into the structure-activity relationships of alkyl anthranilates has yielded insights into how specific structural modifications affect their function.

Influence of Alkyl Chain Length: The length of the alkyl ester chain is a critical determinant of biological activity. In studies of related long-chain amide derivatives of 2-amino-4-quinolone, which are structurally similar to alkyl anthranilates, compounds with an alkyl chain of 12 carbons (dodecyl) exhibited the highest biofilm inhibition activity against P. aeruginosa. nih.gov This suggests that an optimal chain length exists for maximizing interactions with the biological target, a common finding in QSAR studies. This compound, with its 10-carbon chain, is situated near this optimal length for certain activities.

Insect Repellent Activity: Various anthranilate esters are known for their insect repellent properties. biorxiv.org Methyl anthranilate is a known repellent, and studies on a series of anthranilic compounds have identified molecules with repellent activity against Aedes aegypti that is comparable to the widely used synthetic repellent DEET. ird.frufrgs.br QSAR models in this area aim to identify the structural features that enhance interaction with mosquito odorant binding proteins or other relevant receptors.

Local Anesthetic and Antimicrobial Activity: A QSAR study was conducted on a set of 36 compounds with local anesthetic properties, including methyl anthranilate. researchgate.net This analysis sought to find relationships between structural parameters calculated via semi-empirical and ab initio methods and the observed biological effect. researchgate.net Furthermore, anthranilates have been shown to inhibit biofilm formation in a broad range of bacteria, and QSAR can help elucidate the mechanisms behind this activity. researchgate.net In-silico molecular docking studies, a related computational technique, have been used to investigate the binding of this compound to the active sites of various enzymes. frontiersin.org

Below are interactive tables summarizing the types of data used and generated in QSAR studies of anthranilate derivatives.

Table 1: Illustrative QSAR Descriptors for Anthranilate Derivatives This table outlines the common molecular descriptors used in QSAR models for this class of compounds.

| Descriptor Class | Specific Examples | Relevance to Activity |

| Lipophilic | logP, ClogP | Membrane permeability, hydrophobic interactions nih.govnih.gov |

| Electronic | Dipole Moment, Atomic Charges | Receptor binding, electronic interactions researchgate.netnih.gov |

| Steric/Topological | Molecular Weight, Molar Refractivity | Molecular size and shape, fit into binding sites |

| Quantum-Chemical | EHOMO, ELUMO, Heat of Formation (HF) | Chemical reactivity, molecular stability researchgate.netresearchgate.net |

| 3D Descriptors | Surface Area, Molecular Volume | Overall molecular conformation and interaction potential researchgate.net |

Table 2: Example of a QSAR Study on Local Anesthetic Activity This table conceptualizes the findings from a QSAR study correlating quantum-chemical parameters with biological activity, based on research including methyl anthranilate. researchgate.net

| Compound Type | Molecular Descriptors Used | Biological Activity Measured | Modeling Method |

| Alcohols, Phenols, Anilines, Anthranilates | Heat of Formation (HF), Binding Energy (BE), Total Dipole Moment (TDM) | Minimum Blocking Concentration (log MBC) | Multiparametric Regression Analysis |

Enzymatic and Biochemical Investigations Involving Decyl Anthranilate

Enzyme Inhibition Assays with Decyl Anthranilate and its Analogues

The inhibitory potential of anthranilate derivatives has been explored against several key enzymes. While data specifically for this compound is sparse, studies on analogous compounds offer a predictive framework for its activity.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating cholinergic neurotransmission, and their inhibition is a key strategy in managing neurodegenerative diseases. uniprot.orgnih.gov

While direct kinetic data for this compound is not prominently available in the literature, a study on the hexane (B92381) extract of Citrus aurantium (bitter orange) fruits, where this compound was identified as a major component (11.58%), demonstrated potential inhibitory activities against both AChE and BChE. However, the specific contribution of this compound to this activity was not isolated.

Research into other anthranilate analogues has yielded more concrete data. A series of newly synthesized hydrazones derived from anthranilic acid displayed potent inhibitory effects against both AChE and BChE. researchgate.net The inhibition constants (Kᵢ) for these analogues were found to be in the nanomolar range, indicating strong binding and inhibition. researchgate.net For instance, some of the tested hydrazone compounds showed Kᵢ values ranging from 66.36 ± 8.30 to 153.82 ± 13.41 nM for AChE and 52.68 ± 6.38 to 113.86 nM for BChE. researchgate.net These findings suggest that the anthranilate scaffold is a promising backbone for the development of cholinesterase inhibitors.

Table 1: Cholinesterase Inhibition by Anthranilic Acid Analogues Data based on novel hydrazone derivatives of anthranilic acid.

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) Range (nM) | Standard Inhibitor |

| Anthranilic Acid Hydrazones | AChE | 66.36 - 153.82 | Donepezil |

| Anthranilic Acid Hydrazones | BChE | 52.68 - 113.86 | Donepezil |

Source: researchgate.net

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders. jpionline.orgasianjpr.com Glycosidases, such as α-glucosidase, are involved in carbohydrate metabolism, and their inhibition is a therapeutic approach for managing type 2 diabetes.

The same Citrus aurantium fruit extract containing this compound that was tested for cholinesterase activity also showed inhibitory potential against tyrosinase and α-glucosidase.

More specific research has been conducted on this compound's shorter-chain analogue, methyl anthranilate (MA). A recent study demonstrated that MA can dose-dependently reduce melanin content by downregulating the expression of melanogenic enzymes, including tyrosinase and tyrosinase-related proteins (TRP-1 and TRP-2). nih.gov The study found that MA's effect was mediated by a decrease in cyclic adenosine (B11128) monophosphate (cAMP) production, a key signaling molecule in melanogenesis. nih.gov

Similarly, novel hydrazones derived from anthranilic acid have been shown to be very potent inhibitors of α-glucosidase, with Kᵢ values in the low nanomolar range (2.13 ± 0.25 to 2.84 ± 0.25 nM), far exceeding the potency of the standard drug acarbose. researchgate.net

Table 2: Tyrosinase and α-Glucosidase Inhibition by Anthranilate Analogues

| Compound | Target Enzyme | Finding | Mechanism |

| Methyl Anthranilate | Tyrosinase, TRP-1, TRP-2 | Downregulation of enzyme expression | Suppression of cAMP production |

| Anthranilic Acid Hydrazones | α-Glucosidase | Potent inhibition (Kᵢ = 2.13 - 2.84 nM) | Direct enzyme inhibition |

Source: researchgate.netnih.gov

Anthranilate synthase (AS) and anthranilate phosphoribosyltransferase (AnPRT) are crucial enzymes in the tryptophan biosynthesis pathway, making them targets for antimicrobial and herbicide development. nih.govnih.gov AS catalyzes the conversion of chorismate to anthranilate, while AnPRT transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to anthranilate. frontiersin.orgnih.gov

There is no direct evidence in the reviewed literature of this compound inhibiting either AS or AnPRT. The inhibition of these enzymes is highly specific. Anthranilate synthase is typically feedback-inhibited by the pathway's end-product, tryptophan, which binds to an allosteric site distinct from the active site. asm.orgacs.org Synthetic inhibitors of AS are often designed as analogues of the substrate, chorismate. nih.govrsc.org

For AnPRT, the binding of the substrate anthranilate involves its carboxylate group. frontiersin.org Studies on AnPRT from Mycobacterium tuberculosis have shown that the enzyme experiences substrate inhibition at high concentrations of anthranilate. nih.govresearchgate.net Potent inhibitors designed for AnPRT often feature structures that can interact with multiple binding sites within the anthranilate-binding channel. nih.govwgtn.ac.nz Because the free carboxylate group is essential for substrate recognition and binding in both enzymes, it is unlikely that an ester like this compound, where the carboxylate is blocked, would act as a direct competitive inhibitor in the same way as anthranilate or its close structural mimics.

Mechanistic Enzymology of Anthranilate-Converting Enzymes

Understanding the mechanics of enzymes that process anthranilate is key to predicting how derivatives like this compound might interact with them.

Anthranilate-coenzyme A ligase (PqsA in Pseudomonas aeruginosa) is an enzyme that activates anthranilate by converting it to anthraniloyl-CoA, a key step in the biosynthesis of quinolone signals. researchgate.netwikipedia.org The enzyme catalyzes the reaction between anthranilate, ATP, and coenzyme A. uniprot.orgasm.org

Kinetic studies have determined the Michaelis-Menten constants (Kₘ) for the substrates of PqsA. For anthranilate, the Kₘ value is approximately 3 µM, indicating a high affinity of the enzyme for its natural substrate. uniprot.orgasm.org The Kₘ values for CoA and ATP are 22 µM and 71 µM, respectively. asm.org

Crucially, substrate specificity studies have shown that a free, unblocked carboxylic acid group on the substrate is an absolute requirement for enzymatic activity. asm.org Research on PqsA explicitly demonstrated that there was no activity with methyl anthranilate, the methyl ester of anthranilic acid. asm.org By extension, it can be concluded that this compound would not serve as a substrate for anthranilate-CoA ligase due to the esterification of its carboxyl group.

Table 3: Kinetic Constants for Anthranilate-Coenzyme A Ligase (PqsA)

| Substrate | Michaelis Constant (Kₘ) | Note |

| Anthranilate | 3 µM | Natural substrate |

| Coenzyme A (CoA) | 22 µM | Co-substrate |

| ATP | 71 µM | Co-substrate |

| Methyl Anthranilate | N/A | Not a substrate |

Source: uniprot.orgasm.org

The binding of a ligand (substrate or inhibitor) to an enzyme often induces conformational changes that are essential for catalysis or allosteric regulation. While no studies have specifically analyzed conformational changes induced by this compound, research on anthranilate-converting enzymes provides a relevant framework.

For example, studies on anthranilate hydroxylase have shown that the binding of the substrate anthranilate causes a conformational change in the protein. nih.gov This change is critical for subsequent steps in the catalytic cycle, including the rapid binding of NADPH. nih.gov Similarly, the binding of PRPP and Mg²⁺ to anthranilate phosphoribosyltransferase (AnPRT) is associated with the rearrangement of two flexible loops, which is necessary to form the complete binding site for anthranilate. researchgate.net

In the case of PqsD, an enzyme that receives anthranilate from PqsA (via a CoA thioester), structural analysis has revealed a ~15 Å long channel leading to the active site cysteine. nih.govresearchgate.net The binding of anthranilate deep within this channel represents a key snapshot in the enzyme's catalytic cycle. nih.govresearchgate.net It is plausible that anthranilate esters, if they were to interact with such enzymes, might do so at secondary or allosteric sites, potentially inducing different conformational changes than the natural substrate, a hypothesis that could be explored using techniques like molecular dynamics simulations.

Influence on Cellular Signaling Pathways and Metabolic Processes

Investigations into Cyclic Adenosine Monophosphate (cAMP) Modulation

Based on the available research, there are no specific investigations into the direct influence of this compound on the modulation of cyclic adenosine monophosphate (cAMP).

Role of Anthranilate Moiety in Microbial Biosynthetic Pathways (e.g., Pseudomonas quinolone signal)

The anthranilate moiety, the core structural component of this compound, is a pivotal precursor in the biosynthesis of a class of signaling molecules in the bacterium Pseudomonas aeruginosa. nih.govpnas.org This opportunistic pathogen utilizes a cell-to-cell communication system, known as quorum sensing, to regulate virulence and other cellular functions. A key part of this system is the Pseudomonas quinolone signal (PQS), chemically identified as 2-heptyl-3-hydroxy-4-quinolone. nih.govnih.gov The biosynthesis of PQS and over 50 other related quinolone compounds is fundamentally dependent on the availability of anthranilate. nih.gov

Scientific studies have firmly established that 4-quinolones are synthesized through the condensation of anthranilate with a fatty acid. nih.govpnas.org The enzymes responsible for this synthesis are encoded by the pqsABCDE operon. acs.org The initial and critical activation step is catalyzed by the enzyme PqsA, an anthranilate-CoA ligase. researchgate.netnih.gov PqsA activates anthranilate by converting it into anthraniloyl-CoA, priming it for entry into the PQS biosynthetic pathway. researchgate.net The enzyme requires a free carboxylic acid on the anthranilate molecule to function and is inactive on esterified forms like methyl anthranilate. nih.gov Following this activation, the anthraniloyl group is transferred to another enzyme, PqsD, which facilitates a condensation reaction with a malonyl-CoA or malonyl-ACP substrate. acs.org

P. aeruginosa has evolved two distinct metabolic routes to secure the necessary supply of anthranilate for this signaling pathway. nih.govresearchgate.net

Chorismate Conversion: The first pathway involves the conversion of the central metabolite chorismate into anthranilate. This reaction is catalyzed by an anthranilate synthase. P. aeruginosa possesses two such enzymes, PhnAB and TrpEG. microbiologyresearch.org These enzymes are not functionally redundant; their expression is differentially regulated. trpEG is expressed primarily during low-density growth to fulfill the cell's need for tryptophan biosynthesis, whereas phnAB is expressed at high cell density specifically to produce anthranilate for PQS synthesis. microbiologyresearch.org

Tryptophan Degradation: The second source is the catabolism of the amino acid tryptophan via the kynurenine (B1673888) pathway. nih.govmdpi.com Studies have demonstrated that this pathway serves as a critical source of anthranilate for PQS production, especially when tryptophan is available in the environment. nih.govnih.gov

The central role of the anthranilate moiety in this virulence-regulating pathway makes its supply and enzymatic conversion an attractive target for antimicrobial strategies. nih.govpnas.org Disrupting the production of anthranilate or inhibiting the function of key enzymes like PqsA can block PQS synthesis and consequently reduce the expression of virulence factors controlled by this signal. pnas.org

Interactive Data Table: Key Genes and Enzymes in Anthranilate-Dependent PQS Biosynthesis

| Gene/Enzyme | Function in PQS Pathway | Source Pathway for Substrate |

| PqsA | Anthranilate-CoA ligase; activates anthranilate to anthraniloyl-CoA. researchgate.netnih.gov | N/A (acts on anthranilate) |

| PqsD | Condenses anthraniloyl moiety with malonyl-CoA/malonyl-ACP. acs.org | N/A (receives anthraniloyl group) |

| PqsBC | Condensing enzyme complex involved in quinolone synthesis. nih.gov | N/A (part of core synthesis) |

| PhnAB | Anthranilate synthase; converts chorismate to anthranilate for PQS. microbiologyresearch.org | Shikimate Pathway |

| TrpEG | Anthranilate synthase; converts chorismate to anthranilate for tryptophan. microbiologyresearch.org | Shikimate Pathway |

| KynA, KynB, KynU | Enzymes of the Kynurenine pathway; degrade tryptophan to anthranilate. nih.gov | Tryptophan Degradation |

Chemical Ecology and Intermolecular Interactions of Decyl Anthranilate

Role as Semiochemicals in Interspecies Chemical Communication

Semiochemicals are crucial signaling molecules that mediate interactions between organisms. plantprotection.plumn.edunih.govplantprotection.pl These interactions can be intraspecific (pheromones) or interspecific (allelochemicals). plantprotection.pl Extensive research has been conducted on various compounds that act as attractants, repellents, or aggregation signals in insects and other organisms. plantprotection.plumn.edunih.govplantprotection.pl However, no studies were identified that specifically investigate or identify decyl anthranilate as a semiochemical in any form of interspecies chemical communication.

Evaluation of Olfactory Receptor Responses (e.g., Electroantennography)

Electroantennography (EAG) is a widely used technique to measure the electrical responses of insect antennae to volatile compounds, providing insights into which odors an insect can detect. entomoljournal.comresearchgate.netpsu.edunih.gov This method is instrumental in identifying behaviorally relevant compounds by assessing the sensitivity of olfactory receptor neurons. A thorough search for EAG studies involving this compound yielded no results, indicating that the olfactory responses of any insect species to this specific compound have not been reported. For comparison, studies on related compounds like methyl anthranilate have shown repellent effects in behavioral bioassays with certain insect larvae. nih.gov

Behavioral Bioassays and Chemoreception Studies in Model Organisms

Behavioral bioassays are essential for determining the functional significance of a chemical signal, such as attraction or repulsion, in a specific organism. nih.govresearchgate.netresearchgate.net These assays can range from simple choice tests to more complex wind tunnel experiments that simulate natural odor plumes. researchgate.net No published research was found that describes behavioral bioassays conducted with this compound on any model organism. Therefore, its potential effects on animal behavior remain unknown.

This compound in Plant Metabolomics and Ecological Functions

Plant metabolomics is the comprehensive study of the small molecules (metabolites) within a plant, which play critical roles in growth, development, and interaction with the environment. nih.govmdpi.comnih.gov Advanced analytical techniques are used to identify and quantify a wide range of compounds that may function in defense, pollination, or other ecological processes. nih.gov Searches of plant metabolomics databases and literature did not identify this compound as a known plant metabolite.

Intermolecular Interactions with Biological Receptors and Chemosensing Systems

The perception of chemical signals is initiated by the binding of a ligand, such as an odorant or pheromone, to a specific chemosensory receptor. nih.govnih.govresearchgate.net Understanding these intermolecular interactions at the molecular level is key to deciphering the mechanisms of chemoreception. There is no available research on the interaction of this compound with any biological receptors, including olfactory or gustatory receptors.

Environmental Fate and Degradation Pathways of Decyl Anthranilate

Microbial Biodegradation of Anthranilates and Related Aromatic Compounds

The microbial breakdown of aromatic compounds is a key process in the natural attenuation of environmental contaminants. atamanchemicals.com Microorganisms possess a remarkable metabolic versatility that allows them to utilize a wide range of organic molecules, including anthranilates, as sources of carbon and energy. vigon.com Anthranilate (2-aminobenzoic acid) is a central metabolite in the degradation of several natural and xenobiotic aromatic compounds, such as the amino acid tryptophan and the industrial chemical carbazole. vigon.com The biodegradation of these complex molecules often converges on the formation of anthranilate, which is then channeled into central metabolic pathways. vigon.comscispace.com

Identification and Characterization of Catabolic Pathways (e.g., Catechol Pathway)

Bacteria have evolved several distinct catabolic routes to metabolize anthranilate. vigon.com Among the identified aerobic degradation pathways, the catechol pathway is the most common and well-characterized. vigon.com In this pathway, anthranilate is first converted to catechol. vigon.comeuropa.eu Catechol serves as a critical junction, funneling a wide variety of aromatic compounds into central metabolism. nih.gov Once formed, catechol undergoes enzymatic ring fission, which can occur through two primary mechanisms: ortho-cleavage and meta-cleavage. herts.ac.uknih.gov

Ortho-cleavage pathway: Catalyzed by catechol 1,2-dioxygenase, the aromatic ring is cleaved between the two hydroxyl groups to form cis,cis-muconate. This product is then further metabolized through the β-ketoadipate pathway to yield intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. nih.govnih.gov

Meta-cleavage pathway: Catalyzed by catechol 2,3-dioxygenase, the ring is cleaved adjacent to one of the hydroxyl groups, producing 2-hydroxymuconic semialdehyde. herts.ac.uk Subsequent enzymatic reactions convert this intermediate into metabolites like pyruvate (B1213749) and acetaldehyde, which can also enter central metabolic pathways. herts.ac.uk

While the catechol pathway is predominant, other less common pathways for anthranilate degradation have been identified in specific microorganisms, including the gentisate pathway, the 3-hydroxyanthranilate pathway, and the 2-aminobenzoyl-CoA pathway. vigon.com

Table 1: Major Aerobic Catabolic Pathways for Anthranilate

| Pathway | Key Intermediate | Initial Enzyme | Ring Cleavage Product | Reference(s) |

|---|---|---|---|---|

| Catechol Pathway (Ortho-cleavage) | Catechol | Anthranilate 1,2-Dioxygenase | cis,cis-Muconate | vigon.comnih.govnih.gov |

| Catechol Pathway (Meta-cleavage) | Catechol | Anthranilate 1,2-Dioxygenase | 2-Hydroxymuconic semialdehyde | vigon.comherts.ac.uk |

| Gentisate Pathway | 5-Hydroxyanthranilate | Not specified | Maleylpyruvate | vigon.com |

| 3-Hydroxyanthranilate Pathway | 3-Hydroxyanthranilate | Anthranilate Hydroxylase | Meta-cleavage product | vigon.com |

| 2-Aminobenzoyl-CoA Pathway | 2-Aminobenzoyl-CoA | Not specified | Not specified | vigon.com |

Enzymatic Mechanisms of Degradation (e.g., Anthranilate 1,2-Dioxygenase)

The initial and rate-limiting step in the primary catechol pathway for anthranilate degradation is catalyzed by the enzyme anthranilate 1,2-dioxygenase (AntDO) . researchgate.net This enzyme belongs to the family of Rieske non-heme iron-dependent oxygenases. vigon.comresearchgate.net It is typically a multi-component system, often consisting of a reductase and a terminal oxygenase. scispace.comresearchgate.net The reductase component transfers electrons from a donor like NADH or NADPH to the terminal oxygenase. ekb.eg

Anthranilate + NAD(P)H + 2H⁺ + O₂ → Catechol + CO₂ + NAD(P)⁺ + NH₃

Studies on AntDO from various bacteria, including Acinetobacter sp. and Pseudomonas sp., have revealed its high specificity for anthranilate. europa.euresearchgate.net For instance, the AntDO from Acinetobacter sp. strain ADP1 shows significantly lower efficiency with benzoate, a structurally similar molecule, highlighting the enzyme's tailored evolutionary design. researchgate.netekb.eg

Genetic Basis of Microbial Xenobiotic Metabolism and Adaptation

The ability of microorganisms to degrade xenobiotic compounds, or naturally occurring ones at unusually high concentrations, is underpinned by sophisticated genetic mechanisms that drive adaptation and evolution. researchgate.netallenpress.com The genes encoding catabolic enzymes for aromatic compounds are often organized in clusters or operons, which allows for their coordinated regulation. scispace.commdpi.com

In many cases, these catabolic genes are located on mobile genetic elements such as plasmids and transposons. mdpi.com This facilitates their transfer between different bacteria via horizontal gene transfer (HGT), which is a major driver for the rapid evolution and dissemination of degradation capabilities within microbial communities. researchgate.netmdpi.com For example, the antABC genes encoding anthranilate 1,2-dioxygenase in Pseudomonas resinovorans strain CA10 are located on the carbazole-degradative plasmid pCAR1. scispace.com

Microbial adaptation to new chemical challenges occurs through several genetic strategies: researchgate.netallenpress.comnih.gov

Gene Transfer: Acquisition of entire pathways or key enzymes from other organisms. mdpi.com

Mutation and Gene Duplication: Random mutations can alter an enzyme's substrate specificity or improve its catalytic efficiency. Gene duplication provides a redundant copy of a gene, which is then free to accumulate mutations and potentially evolve a new function. kao.com

Recombination and Transposition: Genetic material can be rearranged, leading to novel combinations of genes and regulatory elements that can create new metabolic pathways. allenpress.comnih.gov

These adaptive mechanisms allow microbial populations to respond to the introduction of novel compounds like synthetic esters into the environment, eventually developing the capacity for their complete mineralization. researchgate.net

Abiotic Degradation Mechanisms in Environmental Matrices (e.g., Photodegradation, Hydrolysis)

In addition to microbial action, abiotic processes can contribute to the transformation of chemical compounds in the environment. For decyl anthranilate, the most relevant abiotic degradation mechanisms are likely photodegradation and hydrolysis. Direct experimental data on this compound is limited; therefore, data from its analogue, methyl anthranilate, and predictive models are used to infer its behavior.

Photodegradation: Studies on methyl anthranilate show that it undergoes direct photolysis when exposed to UVC and UVB radiation. nih.gov The process is significantly accelerated in the presence of hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals (•OH) under UV light, leading to the formation of hydroxylated derivatives. nih.gov Given the shared anthranilate chromophore, this compound is expected to exhibit similar photosensitivity. The presence of photosensitizers in natural waters could also contribute to its indirect photodegradation.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which would break the molecule into anthranilic acid and 1-decanol. The rate of this reaction is dependent on pH and temperature. For similar esters like ethyl anthranilate, the hydrolysis process under neutral environmental conditions (pH 7) is predicted to be slow, with half-lives on the order of years. nih.gov Predictive models (EPI Suite) for this compound also suggest that hydrolysis is not a rapid process. thegoodscentscompany.com Therefore, hydrolysis is not expected to be a primary and fast degradation route in most environmental compartments unless catalyzed by specific enzymes (esterases) as part of a biotic process. atamanchemicals.com

Table 2: Potential Abiotic Degradation Pathways for Alkyl Anthranilates

| Degradation Process | Reactant/Condition | Key Products | Significance | Reference(s) |

|---|---|---|---|---|

| Direct Photolysis | UV Radiation (UVC, UVB) | Ring cleavage/rearrangement products | Potentially significant in sunlit surface waters | nih.gov |

| Indirect Photolysis | Hydroxyl Radicals (•OH) | Hydroxylated derivatives | Accelerated degradation in the presence of H₂O₂ or other radical sources | nih.gov |

| Hydrolysis | Water (H₂O) | Anthranilic acid, Decanol (B1663958) | Slow under neutral pH; likely not a dominant abiotic pathway | nih.govthegoodscentscompany.com |

Environmental Persistence and Biotransformation Dynamics

The environmental persistence of this compound is determined by the interplay of its physicochemical properties and the rates of biotic and abiotic degradation. The long decyl chain makes the molecule highly hydrophobic, with a high octanol-water partition coefficient (LogKow). atamanchemicals.com This suggests that if released into the environment, this compound will have low water solubility and a strong tendency to adsorb to soil organic matter, suspended solids, and sediment. atamanchemicals.com This sorption can reduce its bioavailability to microorganisms and its accessibility to photodegradation in the water column, potentially increasing its persistence.

Ester Hydrolysis: The initial and likely rate-limiting step is the enzymatic hydrolysis of the ester bond by microbial esterases, yielding anthranilic acid and 1-decanol .

Degradation of Metabolites: Both of these intermediate products are readily biodegradable under aerobic conditions. atamanchemicals.comvigon.com

Anthranilic acid is metabolized by a wide range of bacteria, primarily through the catechol pathway as detailed in section 7.1. vigon.com

1-Decanol is a long-chain primary alcohol that is also readily degraded by various microorganisms. atamanchemicals.comnih.gov The typical pathway involves the oxidation of the alcohol to the corresponding fatty aldehyde (decanal) and then to a fatty acid (decanoic acid), which is subsequently broken down via the β-oxidation pathway to produce acetyl-CoA. researchgate.netmdpi.com

Advanced Materials Science Applications and Formulation Research Involving Decyl Anthranilate

Microencapsulation Technologies for Controlled Release Systems

Microencapsulation serves as a key technology to protect active compounds from environmental degradation and to enable their sustained or controlled release over time. homesciencejournal.com For fragrance compounds like anthranilates, this is particularly crucial due to their volatile nature. nih.gov

Advanced polymerization methods are critical for creating microcapsules with well-defined properties. Microsuspension iodine transfer polymerization (ms ITP) has emerged as a highly effective technique for encapsulating essential oils and related compounds, such as methyl anthranilate, which serves as a model for other anthranilate esters like decyl anthranilate. researchgate.netresearchgate.net This method is a type of controlled/living radical polymerization (CLRP) that offers significant advantages over conventional radical polymerization (CRP). researchgate.net

In a typical synthesis, a polymer shell, often made from a copolymer like methyl methacrylate (B99206) (MMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA), is formed around the core material. researchgate.net The ms (B15284909) ITP process significantly reduces the formation of undesirable free polymer particles in the aqueous medium, a common issue when using hydrophilic monomers in conventional methods. researchgate.netsiam-aquatech.com The use of a chain transfer agent, such as iodoform, is key to this improved control, effectively suppressing the exit of radicals from the monomer droplets and thus preventing the nucleation of new particles. researchgate.netresearchgate.net

Research on the encapsulation of methyl anthranilate demonstrated that using ms ITP could decrease the formation of free polymer particles by approximately 50% compared to conventional suspension polymerization, while maintaining similar encapsulation efficiency. siam-aquatech.com Studies have successfully prepared poly(methyl methacrylate) (PMMA) microcapsules containing the essential oil model methyl anthranilate using ms ITP, achieving high encapsulation efficiency without the formation of free polymer particles. researchgate.net The resulting microcapsules are typically spherical with a smooth surface. researchgate.netsiam-aquatech.com

To optimize the retention of the core material within the polymerizing particles, various emulsifiers with a low hydrophilic-lipophilic balance (HLB) value, such as PEG 30 dipolyhydroxystearate (DPHS), have been utilized. researchgate.net DPHS was found to be the most effective emulsifier for retaining methyl anthranilate, achieving a 58% encapsulation efficiency when used at 20 wt% relative to the methyl anthranilate. researchgate.net

The primary goal of encapsulation is to control the release of the active core material. The release kinetics from microcapsules are influenced by factors such as the permeability and integrity of the polymer shell. google.comgoogle.com For polymer microcapsules synthesized via ms ITP containing methyl anthranilate, studies have demonstrated a slow and sustained release profile. researchgate.net

In one study, a controlled release experiment showed that only 55 wt% of the encapsulated methyl anthranilate was released over a period of 90 days. researchgate.net This slow release indicates that the polymer shell effectively contains the core material, making these microcapsules suitable for applications requiring long-lasting performance. researchgate.net The release mechanism is often governed by diffusion through the polymer matrix, where the concentration gradient between the inside of the microcapsule and the external environment drives the process. google.comresearchgate.net

Nanoparticle Formulations and Characterization

Nanoparticle-based delivery systems represent another advanced frontier for formulating compounds like this compound. Nanoparticles offer advantages such as a high surface-area-to-volume ratio and the potential for enhanced interaction and delivery. cd-bioparticles.netresearchgate.net

Metal nanoparticles, such as silver nanoparticles (AgNPs), have been investigated as carriers for anthranilate esters due to their unique properties, including UV-blocking capabilities. mdpi.com Research has focused on developing methyl anthranilate-loaded silver nanoparticles (MA-AgNPs), which can serve as a model for this compound systems. mdpi.com